Ethyl 4-(bromomethyl)-3-nitrobenzoate
Overview
Description
Ethyl 4-(bromomethyl)benzoate is an organic compound with the empirical formula C10H11BrO2 . It is a brominated aromatic building block used in various syntheses such as the preparation of imidazoles and imidazo-fused heterocycles .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(bromomethyl)benzoate consists of a benzene ring substituted with a bromomethyl group and an ethyl ester . The exact 3D structure can be determined using computational chemistry methods or experimental techniques like X-ray crystallography.Scientific Research Applications
Stability and Degradation Studies
Ethyl 4-(bromomethyl)-3-nitrobenzoate has been the subject of stability studies due to its potential as an antitumoral agent. One such study by Maria Betânia de Freitas et al. (2014) used high-performance liquid chromatography-ultraviolet (HPLC-UV) assay to establish the stability and selectivity of 4-bromomethyl-3-nitrobenzoic acid (ANB), a related compound. They conducted forced degradation studies under various conditions, revealing its lability in acid and alkaline conditions, which resulted in a major degradation product identified as 4-hydroxymethyl-3-nitrobenzoic acid (ANOH) (Freitas et al., 2014).
Synthesis and Structural Applications
In the realm of organic synthesis, this compound has been used as a key precursor in various chemical reactions. For instance, Jinfang Zhang et al. (2004) described the use of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid in the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones, showcasing its utility in creating complex organic structures (Zhang et al., 2004).
Application in Peptide Synthesis
The compound has also found use in peptide synthesis. A study by B. Hemmasi et al. (1982) detailed the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, which are suitable reagents for coupling to polyethylene glycol or its derivatives. This approach demonstrated an efficient pathway to produce supports for liquid-phase peptide synthesis (Hemmasi et al., 1982).
Catalysis and Reaction Mechanisms
Additionally, this compound's role in catalysis and reaction mechanisms has been a topic of research. For example, a study by Fu Rong-geng (2012) explored the synthesis of Ethyl 4-nitrobenzoate catalyzed by TiO2/Fe3+, highlighting the catalytic properties of this compound in esterification reactions (Rong-geng, 2012).
Crystallographic Studies
In crystallography, the structural aspects of this compound derivatives have been studied. S. N. Narendra Babu et al. (2009) investigated the crystal structure of Ethyl 4-butylamino-3-nitrobenzoate, a related compound, revealing details about its molecular interactions and stability (Babu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(bromomethyl)-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMARRUOUZIQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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